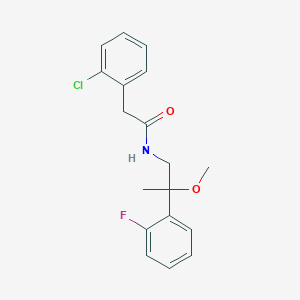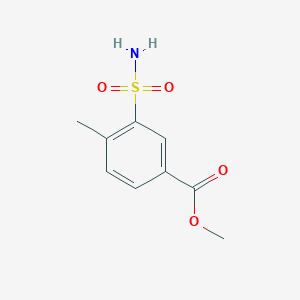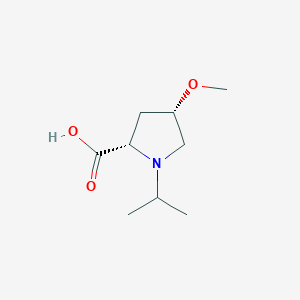![molecular formula C21H21NO5 B2860622 3-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]propanoic acid CAS No. 2137788-10-2](/img/structure/B2860622.png)
3-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]propanoic acid, also known as Fmoc-Aze-OH, is a synthetic amino acid derivative that is widely used in scientific research. It is a versatile compound that can be used for a variety of applications, including peptide synthesis, drug discovery, and molecular biology research.
Scientific Research Applications
Overview of Phosphonic Acids
Phosphonic acid functional groups are utilized across a broad spectrum of applications due to their structural analogy with phosphate moieties or their coordination or supramolecular properties. They are pivotal in fields like chemistry, biology, and physics, contributing to the synthesis of bioactive compounds (drugs, pro-drugs), bone targeting, design of supramolecular or hybrid materials, functionalization of surfaces, analytical purposes, medical imaging, and as phosphoantigens. The diverse applications underline the importance of phosphonic acids in various research projects, making their synthesis a key area of study (C. M. Sevrain et al., 2017).
Biotechnological Routes from Lactic Acid
Lactic acid stands as a crucial hydroxycarboxylic acid, primarily produced via the fermentation of biomass sugars. It serves not only as a precursor for biodegradable polymers but also as a versatile feedstock for future green chemistry. Biotechnological advancements enable the production of various valuable chemicals such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester from lactic acid, showcasing its potential in fostering sustainable and environmentally-friendly chemical production processes (Chao Gao et al., 2011).
Antioxidant Activity Studies
The study of antioxidants, including their effects in various domains such as food engineering, medicine, and pharmacy, is of paramount importance. Various tests and methodologies have been developed to determine the antioxidant activity of compounds, with a focus on understanding their detection mechanisms, applicability, advantages, and disadvantages. This includes tests based on the transfer of a hydrogen atom or an electron, offering insights into the antioxidant capacity of complex samples and leading to the development of new antioxidant molecules (I. Munteanu & C. Apetrei, 2021).
Biocatalyst Inhibition by Carboxylic Acids
The impact of saturated, straight-chain carboxylic acids such as hexanoic, octanoic, decanoic, and lauric acids on microbes like Escherichia coli and Saccharomyces cerevisiae is a critical area of study. Understanding how these acids damage the cell membrane, decrease microbial internal pH, and affect metabolic processes is essential for developing robust microbial strains for industrial applications. This knowledge is fundamental in engineering strains with improved tolerance and performance in the presence of such inhibitors (L. Jarboe et al., 2013).
properties
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-20(24)9-10-26-14-11-22(12-14)21(25)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLMYJNZLISSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B2860539.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile](/img/structure/B2860540.png)
![1-[(4-Bromophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2860542.png)
![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2860544.png)
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2860545.png)
![Methyl N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2860547.png)
![1,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;dihydrochloride](/img/structure/B2860548.png)
![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2860549.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]butanoate](/img/structure/B2860551.png)


![N-(3-acetylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2860556.png)
![N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2860561.png)